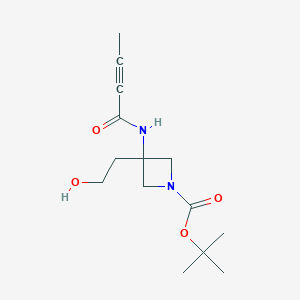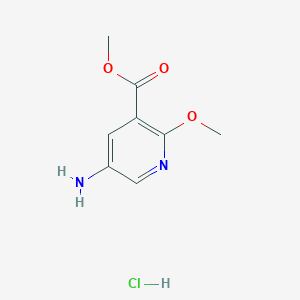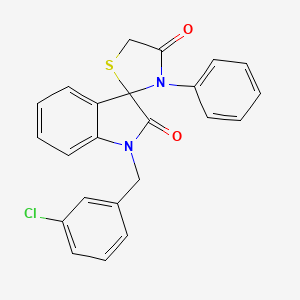
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is not yet fully understood. However, studies have suggested that the compound works by inhibiting specific enzymes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate has been shown to have several biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, the compound has been found to have a positive effect on the immune system, improving the body's ability to fight off diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is its potential as a therapeutic agent. However, the compound has several limitations when used in lab experiments. For instance, the compound is highly unstable and requires special handling and storage conditions. Additionally, the compound is relatively expensive, which can limit its use in some research studies.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate. One area of research is in the development of new drugs based on the compound's structure. Additionally, studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Other future directions include investigating the compound's potential as a diagnostic tool and exploring its use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound that has significant potential in various fields, including drug development and disease treatment. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to explore its use in various fields.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocrotonate and 2-hydroxyethylazetidine-1-carboxylate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then converted to the final product through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate has been extensively studied for its potential applications in various fields. One of the significant areas of research is in the development of new drugs. The compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-6-11(18)15-14(7-8-17)9-16(10-14)12(19)20-13(2,3)4/h17H,7-10H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFMPVMHBONFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(but-2-ynamido)-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)


![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)
